N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a triazole core substituted with a methyl group at the 4-position and a pyridin-4-yl group at the 5-position. The acetamide moiety is linked to a 2-fluorophenyl group via a sulfanyl bridge. This structure positions it within a class of compounds investigated for diverse biological activities, including insect olfactory receptor modulation (Orco agonists/antagonists) and antimicrobial applications . Its design incorporates strategic substituents to balance electronic, steric, and pharmacokinetic properties.
Properties
Molecular Formula |
C16H14FN5OS |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14FN5OS/c1-22-15(11-6-8-18-9-7-11)20-21-16(22)24-10-14(23)19-13-5-3-2-4-12(13)17/h2-9H,10H2,1H3,(H,19,23) |
InChI Key |
WFGPRARVSBFKMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CC=NC=C3 |
Origin of Product |
United States |
Biological Activity
N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound characterized by its unique structure, which includes a 1,2,4-triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The molecular formula is with a molecular weight of 343.4 g/mol.
Pharmacological Profile
The 1,2,4-triazole scaffold has been recognized for its diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory activities. Here is a summary of the biological activities associated with this compound:
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antibacterial properties. For instance:
- In vitro studies have shown that similar triazole derivatives demonstrate high activity against both drug-sensitive and drug-resistant Gram-positive bacteria .
- A study highlighted the synthesis of novel triazole compounds which were evaluated for their antibacterial efficacy against various strains, showing promising results .
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented:
- Compounds with triazole moieties have been reported to possess potent antifungal activity against strains such as Candida albicans, often outperforming traditional antifungal agents like fluconazole .
Anticancer Activity
The anticancer properties of triazole derivatives are under extensive investigation:
- Certain studies have indicated that triazole compounds can inhibit tumor growth and induce apoptosis in cancer cell lines, although specific data on this compound remains limited .
Structure-Activity Relationship (SAR)
Understanding the SAR of triazole compounds is crucial for optimizing their biological activity:
- Modifications to the triazole ring and substituents on the phenyl or pyridine groups significantly influence their pharmacological profiles. For example, varying the substitution pattern on the pyridine can enhance antibacterial activity while maintaining low toxicity levels .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
Scientific Research Applications
Antibacterial Activity
The compound has shown promising antibacterial properties. Research indicates that derivatives containing the 1,2,4-triazole ring exhibit significant activity against both drug-sensitive and drug-resistant Gram-positive bacteria. For instance:
- In Vitro Studies : Similar triazole derivatives have demonstrated high efficacy against various bacterial strains, suggesting that this compound may also possess comparable antibacterial effects .
Antifungal Activity
Triazole derivatives are well-documented for their antifungal properties. This compound could potentially be effective against fungal pathogens such as Candida albicans, often outperforming traditional antifungal agents like fluconazole.
Anticancer Activity
The anticancer potential of triazole compounds is under extensive investigation. Studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cell lines:
- Mechanism of Action : The presence of the triazole ring may enhance the compound's ability to interact with biological targets involved in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the triazole ring and substituents on the phenyl or pyridine groups significantly influence pharmacological profiles:
- Pyridine Substituents : Varying the substitution pattern can enhance antibacterial activity while maintaining low toxicity levels .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
A. Impact of Aryl Substituents
- Electron-withdrawing groups (EWGs): The 2-fluorophenyl group in the target compound provides moderate electron withdrawal, enhancing receptor binding compared to non-halogenated analogs (e.g., ethylphenyl in VUAA-1) .
- Steric effects: Bulky substituents (e.g., 4-isopropylphenyl in OLC-12) may reduce membrane permeability but improve selectivity .
B. Triazole Substituent Effects
C. Pyridine Position
- 4-yl vs. 3-yl/2-yl: Pyridin-4-yl (target compound) may favor π-π stacking in aromatic receptor pockets, while pyridin-3-yl (VUAA-1) aligns with specific Orco channel conformations .
Pharmacokinetic and Toxicity Considerations
- Lipophilicity: The target compound’s methyl group and single fluorine likely improve aqueous solubility compared to trifluoromethyl-containing analogs (e.g., compounds in ) .
Q & A
Q. Basic
- NMR Spectroscopy : 1H and 13C NMR to confirm proton environments (e.g., fluorophenyl aromatic signals) and carbon backbone.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 385.1).
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
How can X-ray crystallography address challenges in structural elucidation of this compound?
Advanced
X-ray diffraction resolves ambiguities in:
- Stereochemistry : Confirmation of sulfanyl-acetamide linkage geometry.
- Intermolecular Interactions : Hydrogen bonding patterns between pyridinyl and triazole moieties.
- Polymorphism : Identify crystal packing variations affecting solubility or stability.
Related triazole-acetamide derivatives show monoclinic crystal systems with space group P2₁/c .
What computational methods aid in predicting the biological activity of this compound?
Q. Advanced
- Molecular Docking : Simulate binding to cyclooxygenase-2 (COX-2) or TNF-α targets.
- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations.
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine) with anti-exudative potency .
What are the key considerations in designing SAR studies for this acetamide derivative?
Q. Basic
- Core Modifications : Vary triazole (methyl) or pyridinyl substituents to alter lipophilicity.
- Bioisosteric Replacement : Substitute sulfanyl with sulfonyl or ether groups to assess activity retention.
- Activity Cliffs : Identify abrupt changes in potency linked to specific substitutions .
How to address low yields in the alkylation step during synthesis?
Advanced
Optimize reaction conditions:
- Solvent Polarity : Use DMF instead of ethanol to enhance nucleophilicity.
- Base Concentration : Increase KOH from 1.2 to 2.0 equivalents.
- Temperature : Maintain 70–80°C to accelerate kinetics without side-product formation .
What purification techniques are effective for isolating this compound post-synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
